Cas no 2229534-24-9 (1-(5-chloropyrazin-2-yl)-2,2-difluorocyclopropylmethanamine)

1-(5-chloropyrazin-2-yl)-2,2-difluorocyclopropylmethanamine 化学的及び物理的性質
名前と識別子
-
- 1-(5-chloropyrazin-2-yl)-2,2-difluorocyclopropylmethanamine
- 2229534-24-9
- [1-(5-chloropyrazin-2-yl)-2,2-difluorocyclopropyl]methanamine
- EN300-1958414
-
- インチ: 1S/C8H8ClF2N3/c9-6-2-13-5(1-14-6)7(4-12)3-8(7,10)11/h1-2H,3-4,12H2
- InChIKey: DZGPTWABCHBXLU-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C(C=N1)C1(CN)CC1(F)F
計算された属性
- せいみつぶんしりょう: 219.0374813g/mol
- どういたいしつりょう: 219.0374813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 51.8Ų
1-(5-chloropyrazin-2-yl)-2,2-difluorocyclopropylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1958414-0.1g |
[1-(5-chloropyrazin-2-yl)-2,2-difluorocyclopropyl]methanamine |
2229534-24-9 | 0.1g |
$1357.0 | 2023-09-17 | ||
Enamine | EN300-1958414-2.5g |
[1-(5-chloropyrazin-2-yl)-2,2-difluorocyclopropyl]methanamine |
2229534-24-9 | 2.5g |
$3025.0 | 2023-09-17 | ||
Enamine | EN300-1958414-5g |
[1-(5-chloropyrazin-2-yl)-2,2-difluorocyclopropyl]methanamine |
2229534-24-9 | 5g |
$4475.0 | 2023-09-17 | ||
Enamine | EN300-1958414-1.0g |
[1-(5-chloropyrazin-2-yl)-2,2-difluorocyclopropyl]methanamine |
2229534-24-9 | 1g |
$1543.0 | 2023-06-01 | ||
Enamine | EN300-1958414-0.25g |
[1-(5-chloropyrazin-2-yl)-2,2-difluorocyclopropyl]methanamine |
2229534-24-9 | 0.25g |
$1420.0 | 2023-09-17 | ||
Enamine | EN300-1958414-10.0g |
[1-(5-chloropyrazin-2-yl)-2,2-difluorocyclopropyl]methanamine |
2229534-24-9 | 10g |
$6635.0 | 2023-06-01 | ||
Enamine | EN300-1958414-5.0g |
[1-(5-chloropyrazin-2-yl)-2,2-difluorocyclopropyl]methanamine |
2229534-24-9 | 5g |
$4475.0 | 2023-06-01 | ||
Enamine | EN300-1958414-10g |
[1-(5-chloropyrazin-2-yl)-2,2-difluorocyclopropyl]methanamine |
2229534-24-9 | 10g |
$6635.0 | 2023-09-17 | ||
Enamine | EN300-1958414-1g |
[1-(5-chloropyrazin-2-yl)-2,2-difluorocyclopropyl]methanamine |
2229534-24-9 | 1g |
$1543.0 | 2023-09-17 | ||
Enamine | EN300-1958414-0.05g |
[1-(5-chloropyrazin-2-yl)-2,2-difluorocyclopropyl]methanamine |
2229534-24-9 | 0.05g |
$1296.0 | 2023-09-17 |
1-(5-chloropyrazin-2-yl)-2,2-difluorocyclopropylmethanamine 関連文献
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
1-(5-chloropyrazin-2-yl)-2,2-difluorocyclopropylmethanamineに関する追加情報
Introduction to 1-(5-chloropyrazin-2-yl)-2,2-difluorocyclopropylmethanamine (CAS No. 2229534-24-9)
1-(5-chloropyrazin-2-yl)-2,2-difluorocyclopropylmethanamine, identified by the chemical compound code CAS No. 2229534-24-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their unique structural properties and potential biological activities. The molecular framework of this substance incorporates both fluorinated and chlorinated pyrazine moieties, which are known to enhance its interaction with biological targets, making it a promising candidate for further exploration in drug discovery.
The structural design of 1-(5-chloropyrazin-2-yl)-2,2-difluorocyclopropylmethanamine is meticulously crafted to optimize its pharmacokinetic and pharmacodynamic profiles. The presence of the 5-chloropyrazin-2-yl group introduces a polar region that can facilitate hydrogen bonding interactions with biological receptors, while the 2,2-difluorocyclopropylmethanamine moiety contributes to lipophilicity and metabolic stability. Such structural features are critical in determining the compound's efficacy and selectivity in therapeutic applications.
In recent years, there has been a surge in research focused on developing novel small molecules that can modulate biological pathways associated with various diseases. The pyrazine scaffold, in particular, has been extensively studied for its role in inhibiting enzymes and receptors involved in cancer, inflammation, and infectious diseases. The introduction of fluorine atoms into the cyclopropyl ring further enhances the compound's potential by improving its bioavailability and resistance to metabolic degradation.
One of the most compelling aspects of 1-(5-chloropyrazin-2-yl)-2,2-difluorocyclopropylmethanamine is its potential application in oncology research. Preliminary studies have suggested that this compound may exhibit inhibitory effects on kinases and other enzymes overexpressed in tumor cells. The chloropyrazine moiety is particularly noteworthy, as it has been shown to interact with ATP-binding pockets of target proteins, thereby disrupting signal transduction pathways that promote cell proliferation. Additionally, the fluorinated cyclopropyl group may contribute to enhanced binding affinity by increasing hydrophobic interactions with the target enzyme.
The synthesis of 1-(5-chloropyrazin-2-yl)-2,2-difluorocyclopropylmethanamine presents a formidable challenge due to the complexity of its molecular structure. However, advances in synthetic methodologies have made it possible to produce this compound with high purity and yield. Techniques such as transition-metal-catalyzed cross-coupling reactions and fluorination methods have been instrumental in constructing the desired framework efficiently. These synthetic strategies not only facilitate the production of this compound but also provide insights into developing similar derivatives for future therapeutic applications.
From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in understanding the binding interactions of 1-(5-chloropyrazin-2-yl)-2,2-difluorocyclopropylmethanamine with biological targets. These studies have revealed that the compound exhibits high affinity for certain kinases, suggesting its potential as an inhibitor in cancer therapy. Furthermore, computational models have predicted favorable pharmacokinetic properties, such as good solubility and oral bioavailability, which are crucial for clinical translation.
The impact of fluorine substitution on the pharmacological properties of 1-(5-chloropyrazin-2-yl)-2,2-difluorocyclopropylmethanamine cannot be overstated. Fluorine atoms are known to modulate drug properties by influencing metabolic stability, lipophilicity, and binding affinity. In this compound, the two fluorine atoms attached to the cyclopropyl ring enhance its metabolic resistance while maintaining sufficient lipophilicity for effective membrane penetration. This balance is essential for achieving therapeutic efficacy without excessive side effects.
Current research trends indicate that 1-(5-chloropyrazin-2-yl)-2,2-difluorocyclopropylmethanamine may also find applications beyond oncology. Studies have hinted at its potential role in treating inflammatory diseases by inhibiting inflammatory cytokine production. The pyrazine scaffold is well-known for its anti-inflammatory properties, and modifications such as chlorination and fluorination further enhance these effects by improving target specificity.
The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. The case of 1-(5-chloropyrazin-2-yl)-2,2-difluorocyclopropylmethanamine exemplifies this synergy. Chemists design and synthesize new compounds based on structural insights from biology and pharmacology, while clinicians provide feedback on their therapeutic potential based on preclinical data. This collaborative approach accelerates the discovery pipeline and increases the likelihood of successful clinical outcomes.
As our understanding of disease mechanisms continues to evolve, so does our ability to design targeted therapeutics like 1-(5-chloropyrazin-2-yl)-2,2-difluorocyclopropylmethanamine. Emerging technologies such as CRISPR gene editing and next-generation sequencing are providing unprecedented insights into genetic mutations associated with various diseases. These advancements will undoubtedly influence future drug design by identifying new targets for intervention.
In conclusion,1-(5-chloropyrazin-2-yl)-2,2-difluorocyclopropylmethanamine (CAS No. 2229534-24-9) represents a significant step forward in pharmaceutical innovation. Its unique structural features make it a promising candidate for treating a variety of diseases, particularly cancer and inflammation-related disorders. With ongoing research efforts focused on optimizing its synthesis and exploring new therapeutic applications, this compound holds great potential for improving patient outcomes worldwide.
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